molecular formula C17H22ClN3OS B4778682 4-chloro-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide

4-chloro-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B4778682
M. Wt: 351.9 g/mol
InChI Key: FZFULZBFPNNNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound with a molecular formula of C18H26ClN3O2S. It is a synthetic compound that has been used in various scientific research studies due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of various enzymes and proteins in the body. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function. It has also been found to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down dopamine and other neurotransmitters. This can lead to an increase in dopamine levels, which can improve mood and motivation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to improve cognitive function, memory, and learning ability. It has also been found to have antioxidant and anti-inflammatory properties. In addition, it has been found to have antitumor and antimicrobial properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its unique properties and potential applications. It has been found to have various biochemical and physiological effects, making it a useful compound for studying the mechanisms of various diseases and conditions. However, one limitation is the complexity of its synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the study of 4-chloro-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide. One direction is the further study of its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the study of its potential use in agriculture as a pesticide or herbicide. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could lead to its wider use in various scientific research studies.

Scientific Research Applications

4-chloro-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide has been used in various scientific research studies due to its potential applications in medicine and agriculture. It has been found to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-chloro-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3OS/c1-2-3-4-5-6-7-8-15-20-21-17(23-15)19-16(22)13-9-11-14(18)12-10-13/h9-12H,2-8H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFULZBFPNNNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
4-chloro-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 3
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4-chloro-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 4
4-chloro-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 6
4-chloro-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.